Salmeterol-d3

概要

説明

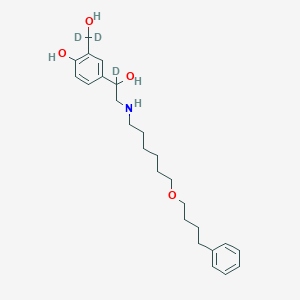

Salmeterol-d3: is a deuterated form of salmeterol, a long-acting beta-2 adrenergic receptor agonist. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for various analytical and pharmacokinetic studies.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d3 involves the incorporation of deuterium atoms into the salmeterol molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in salmeterol are replaced with deuterium using deuterium gas under specific conditions. Another method involves the use of deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and catalysts to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反応の分析

Types of Reactions: Salmeterol-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohol derivatives .

科学的研究の応用

Analytical Chemistry

Use as an Internal Standard:

Salmeterol-d3 is widely used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope-labeled nature allows for accurate quantification of salmeterol in complex biological matrices, enhancing the reliability of analytical results.

| Technique | Application |

|---|---|

| Mass Spectrometry | Quantification of salmeterol levels in biological samples |

| NMR Spectroscopy | Structural analysis and identification of salmeterol metabolites |

Pharmacokinetics and Metabolism Studies

This compound plays a critical role in understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of salmeterol. Studies utilizing this compound help elucidate how salmeterol behaves within biological systems, including its absorption rates and metabolic pathways.

Key Findings from Case Studies:

- In a study involving intravenous administration of this compound, researchers observed distinct pharmacokinetic profiles compared to non-deuterated salmeterol, indicating differences in metabolism and clearance rates .

- This compound has been utilized to track drug distribution in lung tissues using mass spectrometry imaging (MSI), providing insights into localized drug action .

Clinical Research

This compound is employed in clinical studies to evaluate the efficacy and safety of salmeterol formulations. It assists in monitoring drug levels in patients with asthma and COPD, thereby aiding therapeutic assessments.

Clinical Study Insights:

- A multicenter trial investigated the safety profile of salmeterol xinafoate versus placebo, utilizing this compound to measure drug concentrations over time .

- The use of this compound allowed for precise tracking of drug levels in patients during treatment, contributing to a better understanding of therapeutic outcomes.

Pharmaceutical Development

In the pharmaceutical industry, this compound is crucial for the development and quality control of salmeterol-containing formulations. Its use ensures consistency and accuracy in drug products.

Applications in Drug Formulation:

- This compound is used to validate analytical methods for quality assurance during the production of inhalation therapies.

- It aids in establishing pharmacopoeial standards for salmeterol formulations by providing reliable reference data.

作用機序

Salmeterol-d3, like salmeterol, exerts its effects by binding to beta-2 adrenergic receptors in the bronchial smooth muscle. This binding activates the enzyme adenyl cyclase, which increases the concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow .

類似化合物との比較

Salbutamol: A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms.

Formoterol: Another long-acting beta-2 adrenergic receptor agonist with a faster onset of action compared to salmeterol.

Indacaterol: An ultra-long-acting beta-2 adrenergic receptor agonist used for once-daily treatment of COPD.

Uniqueness of Salmeterol-d3: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Its long duration of action makes it suitable for maintenance therapy in respiratory conditions, offering prolonged bronchodilation compared to short-acting agonists .

生物活性

Salmeterol-d3 is a deuterated form of salmeterol, a long-acting beta-2 adrenergic agonist (LABA) primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article provides an in-depth examination of the biological activity of this compound, focusing on its pharmacokinetics, therapeutic applications, and relevant research findings.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in the body. A study evaluating the pharmacokinetic characteristics of salmeterol found that it is rapidly absorbed after inhalation, with a time to maximum concentration () ranging from 0.03 to 0.10 hours and a half-life () between 6.09 and 12.39 hours across various dosages .

Table 1: Pharmacokinetic Parameters of Salmeterol

| Parameter | Value Range |

|---|---|

| 0.03 - 0.10 hours | |

| 6.09 - 12.39 hours |

Therapeutic Applications

This compound is primarily utilized for its bronchodilator properties, making it essential in respiratory medicine. Its applications include:

- Asthma Management : this compound is effective in improving airway function and reducing asthma exacerbations when used as part of a combination therapy with inhaled corticosteroids .

- Chronic Obstructive Pulmonary Disease (COPD) : It helps alleviate symptoms and improve quality of life in patients with COPD .

- Potential Role in Vitamin D Studies : Emerging research suggests that this compound may have implications in studying Vitamin D synthesis and its effects on various health conditions, including cardiovascular health and immune function.

Case Studies and Research Findings

- Asthma Exacerbation Risk : A case-control study indicated that while salmeterol use is associated with an increased risk of near-fatal asthma attacks, this risk may be confounded by the severity of asthma rather than the medication itself . The relative risk was found to be higher among patients with chronic severe asthma.

- Vitamin D Supplementation : Research has explored the relationship between vitamin D levels and asthma management, suggesting that high doses of Vitamin D may influence health outcomes related to respiratory function . However, studies have shown mixed results regarding the efficacy of vitamin D supplementation in preventing severe asthma exacerbations.

Table 2: Summary of Case Study Findings

特性

IUPAC Name |

4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i20D2,25D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIZNNXWQWCKIB-LPUTUNIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449038 | |

| Record name | Salmeterol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497063-94-2 | |

| Record name | Salmeterol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions using Salmeterol-d3 in conjunction with mass spectrometry imaging (MSI) to study drug distribution in the lungs. Why is this compound used instead of regular Salmeterol in this context?

A1: Utilizing a deuterated form like this compound offers a significant advantage in mass spectrometry imaging (MSI). The presence of deuterium atoms, which have a higher mass than hydrogen, creates a distinct mass shift in the mass spectrometer. This allows researchers to differentiate the administered this compound from any endogenous Salmeterol or related compounds that might be present in the lung tissue. This isotopic labeling ensures accurate measurement and visualization of the distribution pattern of the administered drug, as demonstrated in the study where this compound was successfully tracked in rat lungs after inhalation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。